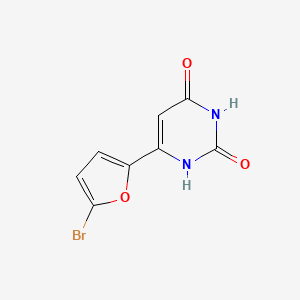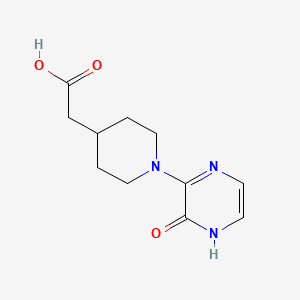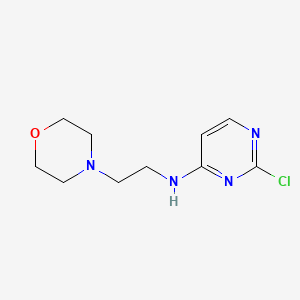
2-Chlor-N-(2-Morpholin-4-ylethyl)pyrimidin-4-amin
Übersicht
Beschreibung
2-Chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine (CMP) is a novel compound that has been studied for its potential applications in the field of scientific research. CMP is a derivative of pyrimidine and belongs to the class of heterocyclic compounds. CMP has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Herbiziden
Die Verbindung „2-Chlor-N-(2-Morpholin-4-ylethyl)pyrimidin-4-amin“ ist ein wichtiger Bestandteil der Entwicklung neuer Herbizide . Sie wurde in rechnergestützten Studien verwendet, um vielversprechende Herbizide gegen das D1-Protein von Phalaris minor, einem wichtigen Unkraut in Weizenkulturen, zu priorisieren .
Unkrautresistenzmanagement
Diese Verbindung könnte eine bedeutende Rolle beim Management von Unkrautresistenzen spielen. Phalaris minor hat Resistenzen gegen viele Herbizide entwickelt, und diese Verbindung könnte einen neuen Wirkmechanismus bieten, um diese Resistenz zu bekämpfen .
Rechnergestützte Studien
Die Verbindung wurde in rechnergestützten Studien verwendet, um vielversprechende Herbizide zu identifizieren. Diese Studien umfassen Docking-Simulationen, Molekulardynamik-Simulationen und Berechnungen der Bindungsfreien Energie .
Physikalisch-chemisches Profiling
Die Verbindung wurde verwendet, um Herbizide mit einem wünschenswerten physikalisch-chemischen Profil zu entwickeln. Sie hat bessere Docking-Scores, Systemstabilität, H-Bindungsbelegung und Bindungsfreie Energie gezeigt als Terbutryn, ein Referenzmolekül .
Experimentelle Herbizidprüfung
Die Verbindung wurde in experimentellen Tests von Herbiziden verwendet. Diese Tests umfassen Ganzpflanzen-Assays unter laborgesteuerten Bedingungen .
Herbizidentdeckung
Die Verbindung ist Teil des de-novo-Designprozesses bei der Herbizidentdeckung. Sie hat eine vergleichbare Aktivität wie das Referenzherbizid (Isoproturon) gegen P. minor gezeigt .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets through its amine and pyrimidine groups, which can form hydrogen bonds and aromatic interactions .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which could potentially be affected by this compound .
Pharmacokinetics
These factors significantly impact the bioavailability of a compound, determining how much of the administered dose reaches the site of action .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine .
Biochemische Analyse
Biochemical Properties
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetyl-CoA carboxylase, an enzyme crucial for fatty acid metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in metabolic pathways and cellular functions.
Cellular Effects
The effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit acetyl-CoA carboxylase, resulting in decreased fatty acid synthesis . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of metabolic pathways and alterations in cellular function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in lipid metabolism, such as acetyl-CoA carboxylase . The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its activity and function, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of 2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-10-13-2-1-9(14-10)12-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSZBXYLGFMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



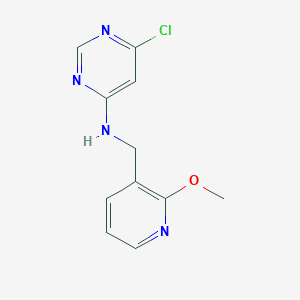
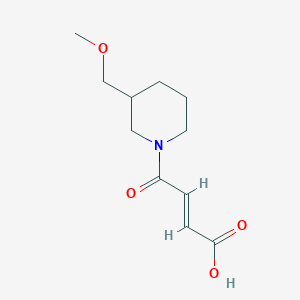
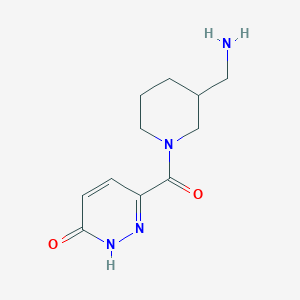
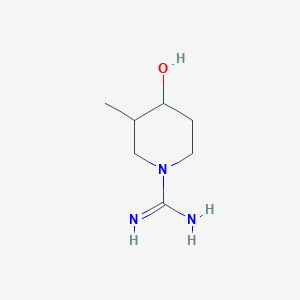

![5,7-Dimethyl-[1,2,4]Triazolo[1,5-A]Pyrimidine-2-Carboxylic Acid Hydrate](/img/structure/B1488252.png)
![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
![1-{[(2-Phenoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488256.png)




